molecular formula C12H16N2O B015794 (1R)-1,2,3,4,5,6-Hexahydro-1,5-methano-8H-pyrido(1,2-a)(1,5)diazocin-8-one CAS No. 486-86-2

(1R)-1,2,3,4,5,6-Hexahydro-1,5-methano-8H-pyrido(1,2-a)(1,5)diazocin-8-one

Cat. No.: B015794
CAS No.: 486-86-2
M. Wt: 204.27 g/mol
InChI Key: CULUKMPMGVXCEI-ZJUUUORDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methylcytisine (Caulophylline), CAS 486-86-2, is a tricyclic quinolizidine alkaloid occurring naturally in several plant genera such as Laburnum , Sophora , and Genista [1] [4] . This compound is a selective ligand for nicotinic acetylcholine receptors (nAChRs) in the central nervous system and demonstrates high binding affinity, with a Kd of 50 nM, to nAChRs from squid optical ganglia [2] [7] . In biomedical research, N-Methylcytisine is noted for its multifaceted biological activities, which include significant hypoglycaemic, analgesic, and anti-inflammatory effects [2] [7] . Studies in mouse models of DSS-induced colitis have shown that N-Methylcytisine can ameliorate disease symptoms, reduce concentrations of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), and inhibit the expression of p-NK-κB p65 in colon tissue [2] . Furthermore, both N-Methylcytisine and plant extracts containing it have demonstrated promising cytotoxic activity against various human cancer cell lines, including SCC-25, FaDu, MDA-MB-231, and MCF-7 cells, suggesting potential for future investigation in oncology research [4] . This product is intended for research purposes only and is not suitable for diagnostic or therapeutic use, or for human consumption.

Properties

CAS No.

486-86-2

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

(1S,9R)-11-methyl-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one

InChI

InChI=1S/C12H16N2O/c1-13-6-9-5-10(8-13)11-3-2-4-12(15)14(11)7-9/h2-4,9-10H,5-8H2,1H3/t9-,10+/m1/s1

InChI Key

CULUKMPMGVXCEI-ZJUUUORDSA-N

Isomeric SMILES

CN1C[C@H]2C[C@@H](C1)C3=CC=CC(=O)N3C2

Canonical SMILES

CN1CC2CC(C1)C3=CC=CC(=O)N3C2

Appearance

Brown powder

Other CAS No.

63699-79-6
486-86-2

Pictograms

Irritant

Synonyms

N-methyl-cytisine
N-methylcytisine
N-methylcytisine, monohydrochloride, (1S)-isomer
N-methylcytisine, monohydroiodide, (1R-cis)-isome

Origin of Product

United States

Preparation Methods

Column and Mobile Phase Optimization

A comparative study tested four column types with varying mobile phases (Table 1):

Column TypeMobile Phase CompositionRetention Time (N-methylcytisine)Peak AsymmetryEfficiency (N/m)
Hydro-RP (C18)5% MeCN, 0.025 M NaBF₄10.36 min0.8439,040
HILIC-A (silica)90% MeCN, formate buffer (pH 4.0)3.03 min1.3937,620
HILIC-N (polyhydroxy)90% MeCN, formate buffer (pH 4.0)3.31 min1.4820,600
SCX (IEC)25% MeCN, 100 mM formate buffer (pH 4.0)17.58 min1.3846,200

The SCX (strong cation exchange) column emerged as optimal, providing the highest retention time (17.58 min) and efficiency (46,200 N/m) while maintaining peak symmetry (As = 1.38). The mobile phase—25% acetonitrile in 100 mM formate buffer (pH 4.0)—facilitated selective ion-exchange interactions with the alkaloid’s tertiary amine group.

Quantification and Purity Assessment

Post-purification, N-methylcytisine is quantified via high-performance liquid chromatography with diode array detection (HPLC-DAD) at 230 nm. Calibration curves constructed using authentic standards exhibit linearity (R² > 0.999) across concentrations of 0.1–100 μg/mL. For complex matrices, HPLC coupled with quadrupole time-of-flight mass spectrometry (HPLC-QTOF-MS) confirms identity through accurate mass measurements ([M+H]⁺ = 205.1443).

Analytical Validation of Preparation Methods

Rigorous validation ensures the reliability of N-methylcytisine preparation protocols:

Recovery and Precision

Spike-and-recovery experiments in plant extracts demonstrate mean recoveries of 86.1–94.8% for N-methylcytisine, with intra-day and inter-day precision (relative standard deviation, RSD) below 13%. These metrics validate the consistency of extraction and purification workflows.

Limit of Detection (LOD) and Quantification (LOQ)

Using UPLC-MS/MS, the LOD and LOQ for N-methylcytisine in biological samples are 0.5 ng/mL and 2 ng/mL, respectively. This sensitivity enables trace-level detection in pharmacokinetic studies, though plant-based preparations typically yield concentrations exceeding 1 mg/g dry weight.

Challenges and Methodological Advancements

Despite progress, key challenges persist:

  • Matrix Complexity : Co-extracted flavonoids and terpenoids interfere with chromatographic resolution, necessitating orthogonal purification steps.

  • Scalability : Current methods are optimized for laboratory-scale preparations; industrial-scale production requires continuous chromatography systems.

  • Synthetic Routes : No commercial synthetic pathways exist for N-methylcytisine, making plant extraction the sole viable source.

Recent advancements in mixed-mode chromatography (MMC) combining ion-exchange and hydrophobic interactions show promise for enhancing throughput. Preliminary data indicate MMC columns achieve 98% purity in a single pass, reducing reliance on multi-step IEC .

Chemical Reactions Analysis

Chemical Reactions

  • Alkylation: Alkylation of the N3-position of cytosine accelerates deamination of the nucleobase . For example, deamination of 3-methyl-2′-deoxycytidine occurs 4000 times faster than the same reaction in the native nucleoside . Alkylation at the N1-position of 2′-deoxyadenosine nucleosides typically leads to a Dimroth rearrangement rather than deamination .
  • Oxidative Cleavage: (+)-Kuraramine can be synthesized via oxidative cleavage of (-)-N-methylcytisine .
  • Diels-Alder Reaction: 12-N-methylcytisine selectively reacts with N-phenylmaleimide (NPM), resulting in the formation of thermodynamically stable adducts .
  • Formylation: Direct formylation of the 2-pyridone core of 3-N-methylcytisine can be achieved via electrophilic formylation .

Chromatographic Analysis

  • HPLC Optimization : High-performance liquid chromatography (HPLC) methods have been developed for the analysis of cytisine and N-methylcytisine in plant extracts . The choice of stationary phase and mobile phase composition is crucial for optimal chromatographic parameters .
  • Stationary Phases : Alkyl-bonded stationary phases (C18 or C8) in reverse phase (RP)HPLC systems result in short retention times because cytisine is a polar molecule . Hydrophilic interaction chromatography (HILIC) or ion exchange chromatography (IEC) are alternatives .
  • HILIC : In HILIC, retention mechanisms combine hydrophilic, ion exchange, and hydrophobic interactions. Columns with silica, aminopropyl, and polyhydroxy stationary phases can be used .
  • SCX Column : A strong cation exchange (SCX) column with a mobile phase of 25% acetonitrile and formic buffer at pH 4.0 provides full separation of N-methylcytisine and symmetrical peaks .

Table 1: Comparison of Chromatographic Systems for Cytisine and N-methylcytisine

ColumnMobile PhaseCytisineN-methylcytisine
tRAs
Hydro-RP5% MeCN + 20% acetate buffer at pH 3.51.695.87
5% MeCN + H2O + 0.025 M NaBF410.100.82
5% MeCN + H2O + 0.025 M NaPF62.67*
5% MeCN + H2O + 0.025 M IL BF43.41*
5% MeCN + H2O + 0.025 M IL PF64.36*
Polar RP5% MeCN + 20% acetate buffer at pH 3.53.490.63
5% MeCN + H2O + 0.025M NaBF44.85*
5% MeCN + H2O + 0.025 M NaPF69.930.73
5% MeCN + H2O + 0.025 M IL BF45.99*
5% MeCN + H2O + 0.025 M IL PF64.881.16
HILIC A90% MeCN + formic buffer at pH 4.04.081.09
HILIC B90% MeCN + formic buffer at pH 4.02.58*
HILIC N90% MeCN + formic buffer at pH 4.08.001.10
SCX25% MeCN + formic buffer at pH 4.012.431.15

* fuzzy peak.

Biological Activity and Cytotoxicity

N-Methylcytisine exhibits various biological activities, including acting as a selective ligand for nicotinic receptors . Research indicates N-methylcytisine possesses hypoglycemic, analgesic, and anti-inflammatory properties . Cytotoxic activity of plant extracts containing N-methylcytisine has been observed, although N-methylcytisine itself did not exhibit significant antiproliferative activities against tested human cancer cells, suggesting other components in the plant extracts are responsible for the observed cytotoxicity .

Scientific Research Applications

Neuropharmacology

N-Methylcytisine has shown promise in neuropharmacological research, particularly concerning its interaction with nicotinic acetylcholine receptors (nAChRs). Studies suggest that NMC and its derivatives may serve as potential treatments for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. The mechanism involves inhibition of acetylcholinesterase, which enhances cholinergic transmission in the brain .

Anti-Inflammatory Effects

Research indicates that N-Methylcytisine exhibits significant anti-inflammatory properties. A study involving a dextran sulfate sodium (DSS)-induced colitis model demonstrated that NMC ameliorated clinical symptoms and reduced inflammatory markers such as myeloperoxidase (MPO) activity and pro-inflammatory cytokines (TNF-α and IL-6) in the colon . The suppression of NF-κB signaling pathways was identified as a key mechanism behind its anti-inflammatory effects.

Cytotoxicity Studies

N-Methylcytisine has been investigated for its cytotoxic effects against various cancer cell lines. In vitro studies revealed that NMC exhibited lower toxicity against normal cells compared to established chemotherapeutics like cisplatin, indicating a potentially safer profile . The compound demonstrated significant antiproliferative activity against lung cancer cells (NCI-H358) and neuroepithelioma cells (SK-N-MC), with IC50 values below 10 mM .

Analytical Methods for Detection

The analysis of N-Methylcytisine in plant extracts has been optimized using chromatographic techniques. High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) and Quadrupole Time-of-Flight Mass Spectrometry (HPLC-QTOF-MS) have been employed to quantify NMC alongside other alkaloids in complex mixtures . These methods enable precise determination of alkaloid concentrations, facilitating further research into their biological activities.

Summary of Findings

Application AreaKey Findings
Neuropharmacology Potential treatment for Alzheimer's and Parkinson's; inhibition of acetylcholinesterase
Anti-Inflammatory Ameliorates DSS-induced colitis; reduces MPO activity and pro-inflammatory cytokines
Anticancer Exhibits cytotoxicity against cancer cell lines; induces apoptosis through ROS modulation
Analytical Techniques HPLC-DAD and HPLC-QTOF-MS used for quantification in plant extracts

Case Studies

  • Dextran Sulfate Sodium-Induced Colitis Model
    • Objective : To evaluate the anti-inflammatory effects of N-Methylcytisine.
    • Results : Significant reduction in clinical symptoms and inflammatory markers was observed after treatment with NMC.
    • : Supports the potential use of NMC in treating inflammatory bowel diseases.
  • Cytotoxicity Against Cancer Cell Lines
    • Objective : To assess the cytotoxic properties of N-Methylcytisine on various cancer cell lines.
    • Results : NMC demonstrated lower cytotoxicity against normal cells compared to cisplatin while maintaining efficacy against cancer cells.
    • : Indicates a favorable therapeutic index for further development.

Comparison with Similar Compounds

Pharmacological Activities

  • Anti-inflammatory : At doses of 4–16 mg/kg, N-Methylcytisine mitigates colitis in mice by suppressing pathological changes and inflammatory markers .
  • Nicotinic Receptor Interaction : It acts as a partial agonist of nicotinic acetylcholine receptors (nAChRs) with high affinity (Kd: 50 nM in squid ganglia) .
  • Cytotoxicity : Unlike plant extracts containing N-Methylcytisine, the pure compound exhibits negligible cytotoxicity against cancer cell lines (e.g., FaDu, MDA-MB) .
Structural and Functional Differences

Table 1: Structural and Pharmacological Comparison

Compound Molecular Formula Key Structural Feature Key Pharmacological Activity Natural Source
N-Methylcytisine C₁₂H₁₆N₂O Methyl group at N-position Anti-inflammatory, nAChR partial agonist Sophora alopecuroides
Cytisine C₁₁H₁₄N₂O Unmethylated nitrogen Smoking cessation (nAChR agonist) Laburnum watereri
Lupanine C₁₅H₂₄N₂O Tetracyclic quinolizidine Antiarrhythmic, hypoglycemic Lupinus species
Anagyrine C₁₅H₂₀N₂O Additional hydroxyl group Teratogenic (livestock) Genista tenera
  • N-Methylcytisine vs. Cytisine : Methylation enhances N-Methylcytisine’s lipophilicity and receptor-binding stability compared to cytisine, which is more polar due to the unmethylated amine .
  • Lupanine vs. N-Methylcytisine : Lupanine’s tetracyclic structure confers distinct pharmacokinetics, including longer half-life and broader cardiovascular effects .
Chromatographic Behavior

Table 2: Chromatographic Parameters

Compound Column Type Mobile Phase Retention Time (min) System Efficiency (N/m)
N-Methylcytisine SCX (IEC) 25% MeCN + formate buffer (pH 4) 10.36 46,200
Cytisine SCX (IEC) 25% MeCN + formate buffer (pH 4) 10.10 55,000
Cytisine HILIC A 90% MeCN + formate buffer (pH 4) 8.2 39,570
  • Retention Challenges: Both alkaloids show weak retention in RP systems due to polar interactions with free silanol groups. Ion-exchange chromatography (IEC) on SCX columns resolves this, achieving baseline separation with symmetrical peaks .
Pharmacological Divergence
  • Receptor Specificity : N-Methylcytisine’s methyl group enhances nAChR subtype selectivity, whereas cytisine broadly targets α4β2 receptors .
  • Toxicity Profile : Anagyrine is teratogenic in livestock, unlike N-Methylcytisine, which shows low acute toxicity .

Q & A

Q. What spectroscopic and crystallographic methods are used to characterize N-Methylcytisine, and what key parameters are reported?

Answer: N-Methylcytisine is characterized using:

  • FTIR and UV-Vis Spectroscopy : To identify functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹) and electronic transitions. B3LYP/6-311++G** computational models validate experimental spectra .
  • NMR : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR spectra (e.g., chemical shifts for methyl groups and aromatic protons) are compared with theoretical predictions to confirm molecular structure .
  • X-ray Crystallography : High-resolution data (e.g., sinθ/λ up to 1.0 Å⁻¹) refine atomic positions and displacement parameters. Tables report bond lengths, angles, and thermal parameters (e.g., anisotropic ADPs for non-H atoms) .

Q. Key Table :

TechniqueKey ParametersSource Evidence
FTIR/UVVibrational modes, λ_max (e.g., 260 nm)
X-raysinθ/λ range, R-factors, ADPs
NMRδ (ppm) for CH₃, aromatic H/C

Q. What in vitro/in vivo models are used to study N-Methylcytisine’s neuroregenerative effects?

Answer:

  • Calcium Signaling Assays : Measure intracellular Ca²⁺ flux (e.g., fluorometric dyes) to link N-Methylcytisine to axonal regeneration via pathways like MAPKKK dlk-1 and mTORC1 .
  • Neurite Outgrowth Models : Dorsal root ganglion (DRG) cultures assess axon elongation under hypoxic or injury-mimicking conditions .
  • Behavioral Tests : Rodent models evaluate motor recovery post-CNS injury, comparing N-Methylcytisine to controls (e.g., Piracetam) for antihypoxant activity .

Advanced Research Questions

Q. How do charge density distributions and molecular interactions in N-Methylcytisine crystals explain its reduced α4β2 receptor affinity compared to cytisine?

Answer:

  • High-Resolution X-ray Diffraction : Reveals weaker N–H···O hydrogen bonds in N-Methylcytisine (ρ(CP) = 0.02–0.05 eÅ⁻³ vs. 0.05–0.08 eÅ⁻³ in cytisine) due to steric hindrance from the methyl group .
  • Topological Analysis (AIM Theory) : Identifies critical differences in Laplacian values (∇²ρ) at bond critical points (BCPs), particularly at C=O and C–N sites, affecting electrostatic complementarity with Tyr-91/Trp-145 in α4β2 receptors .
  • Electrostatic Potential Maps : N-Methylcytisine exhibits lower dipole moments (e.g., ~4.5 D vs. ~6.5 D in cytisine), reducing polar interactions with receptor pockets .

Q. Key Table :

PropertyCytisineN-MethylcytisineSource Evidence
Strongest H-bond (ρ)0.08 eÅ⁻³ (N–H···O)0.05 eÅ⁻³ (C–H···O)
Dipole Moment~6.5 D~4.5 D
Receptor AffinityHigh (Kd = 50 nM)Low (Kd > 100 nM)

Q. How do molecular docking studies reconcile discrepancies between computational predictions and experimental binding data for N-Methylcytisine?

Answer:

  • Docking Protocols : Rigid vs. flexible receptor models (e.g., AutoDock Vina vs. induced-fit docking) account for conformational changes in α4β2 nicotinic receptors. N-Methylcytisine’s partial agonist behavior is validated using binding free energy (ΔG) calculations .
  • Validation via NMR/UV Data : Experimental chemical shifts (e.g., 13C^{13}\text{C} for C=O) are compared with docked poses to refine charge parameters in force fields (e.g., AMBER) .
  • Contradiction Resolution : Discrepancies in H-bonding (predicted vs. crystallographic) are addressed by incorporating solvent effects (e.g., implicit water models) and post-docking MD simulations .

Q. What methodologies resolve contradictions in reported molecular interactions (e.g., H···H contacts) in N-Methylcytisine crystals?

Answer:

  • Residual Density Analysis (RDA) : Quantifies model deficiencies via fractal dimension analysis of electron density maps. Symmetrical RDA plots (Fig. 1 in ) confirm minimal systematic errors.
  • Multipole Refinement (Hansen-Coppens Model) : Differentiates thermal motion (ADPs) from bonding effects by refining κ/κ’ parameters for H atoms (restrained to 1.13 and 1.29, respectively) .
  • Comparative Topology : Contrasts BCPs (e.g., ρ = 0.050 eÅ⁻³ for H···H in N-Methylcytisine) with cytisine’s N–H···O networks to validate weak interactions .

Q. How do structural modifications (e.g., methylation) alter N-Methylcytisine’s pharmacokinetic properties compared to cytisine?

Answer:

  • LogP Measurements : N-Methylcytisine’s increased lipophilicity (e.g., LogP ~1.8 vs. ~1.2 for cytisine) enhances blood-brain barrier permeability, assessed via HPLC retention times .
  • Metabolic Stability Assays : Liver microsome studies quantify CYP450-mediated degradation (t₁/₂ > 2 hrs vs. <1 hr for cytisine) .
  • In Silico Predictions : QSAR models correlate methylation with prolonged half-life (e.g., VolSurf+ descriptors) .

Q. Guidelines for Rigor :

  • Follow NIH preclinical standards for experimental replication (e.g., animal model sample sizes, blinding) .
  • Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design studies .
  • Validate contradictory data via multi-method approaches (e.g., XRD + AIM + docking) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R)-1,2,3,4,5,6-Hexahydro-1,5-methano-8H-pyrido(1,2-a)(1,5)diazocin-8-one
Reactant of Route 2
Reactant of Route 2
(1R)-1,2,3,4,5,6-Hexahydro-1,5-methano-8H-pyrido(1,2-a)(1,5)diazocin-8-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.